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Compound of Interest

Compound Name: Emavusertib Maleate

Cat. No.: B15609983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Emavusertib Maleate's activity in

patients with SF3B1 or U2AF1 mutations against alternative therapeutic options. The

information is compiled from publicly available clinical trial data and research publications to

support objective evaluation by researchers, scientists, and drug development professionals.

Executive Summary
Mutations in the spliceosome genes SF3B1 and U2AF1 are recurrent drivers in

myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), leading to dysregulated

RNA splicing and activation of pro-survival signaling pathways. A key consequence of these

mutations is the aberrant splicing of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4),

resulting in the overexpression of a constitutively active long isoform (IRAK4-L).[1][2][3] This

activates the myddosome and downstream NF-κB signaling, promoting cancer cell growth and

survival.[1][4][5]

Emavusertib (CA-4948) is an oral, small molecule inhibitor of IRAK4, and also targets FMS-like

tyrosine kinase 3 (FLT3).[6][7] By inhibiting IRAK4, Emavusertib aims to block the oncogenic

signaling driven by SF3B1 and U2AF1 mutations. This guide summarizes the clinical activity of

Emavusertib monotherapy in this patient population, primarily from the TakeAim Leukemia

Phase 1/2a clinical trial (NCT04278768), and compares it with other therapeutic alternatives.
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Emavusertib Maleate: Mechanism of Action
Mutations in SF3B1 and U2AF1 lead to the production of the IRAK4-L isoform, which promotes

uncontrolled activation of the myddosome protein complex and subsequent NF-κB signaling.[3]

Emavusertib directly inhibits the kinase activity of IRAK4, thereby blocking this aberrant

signaling cascade and inducing apoptosis in cancer cells.[1]
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Diagram 1: Emavusertib's Mechanism of Action

Clinical Activity of Emavusertib in SF3B1/U2AF1
Mutated AML and MDS
The TakeAim Leukemia trial (NCT04278768) is a Phase 1/2a study evaluating Emavusertib

monotherapy in patients with relapsed/refractory (R/R) AML or high-risk MDS (HR-MDS)

harboring SF3B1 or U2AF1 mutations.[2][6][8]

Efficacy Data
Indication

Patient
Population

N
Response
Rate

Key
Findings

Reference

AML

R/R with

SF3B1/U2AF

1 mutations
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27% CR/CRh

(1 CR, 1

CRh, 2

CR/CRh
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bone marrow
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Median time
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[2][6]

HR-MDS

R/R with

SF3B1/U2AF

1 mutations

7
57% marrow

CR

One patient

achieved red

blood cell

transfusion

independenc

e.

[2][4][9]

CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, CRi

= Complete Remission with incomplete hematologic recovery, mCR = marrow Complete

Remission. Note: Data is from preliminary reports of the ongoing TakeAim Leukemia trial and is

subject to change.
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Comparison with Alternative Therapies
Direct head-to-head comparative trials of Emavusertib against other agents in the

SF3B1/U2AF1-mutated population are not yet available. The following tables summarize the

reported efficacy of standard-of-care and other investigational agents in this patient population.

Hypomethylating Agents (HMAs)
Azacitidine and decitabine are standard therapies for patients with HR-MDS.[10][11] Their

efficacy in the context of specific spliceosome mutations can vary.

Agent Indication
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n

N

Overall
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e Rate
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Key
Findings
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e
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Experimental Protocols
TakeAim Leukemia Clinical Trial (NCT04278768)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10063959/
https://www.bjh.be/advice-treat-sf3b1-mutated-mds-as-distinct-subtype/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening Treatment Phase
Response Assessment

Inclusion/Exclusion Criteria Met?

R/R AML or HR-MDS with
SF3B1 or U2AF1 mutation

Phase 1: Dose Escalation
(200-500mg BID)

Enrollment Phase 2a: Dose Expansion
(RP2D: 300mg BID)

Determine RP2D
Bone Marrow Biopsy

On-treatment Response Assessment
(ELN 2022 / IWG Criteria)

Continue Treatment
Response

Off Study
Progression

Click to download full resolution via product page

Diagram 2: TakeAim Leukemia Trial Workflow

Study Design: An open-label, Phase 1/2a dose escalation and expansion study of Emavusertib

monotherapy.[2][16]

Patient Population: Adult patients with relapsed/refractory AML or high-risk MDS (IPSS-R > 3.5)

with documented SF3B1 or U2AF1 mutations.[6][9] Patients must have had 1 or 2 prior lines of

therapy.[3][17]

Treatment: Emavusertib administered orally twice daily (BID) in 28-day cycles. Phase 1

involved dose escalation from 200mg to 500mg BID to determine the recommended Phase 2

dose (RP2D), which was established at 300mg BID.[2][6][17]

Response Assessment:

AML: Response was assessed according to the 2022 European LeukemiaNet (ELN) criteria,

which include Complete Remission (CR), CR with incomplete hematologic recovery (CRi),

CR with partial hematologic recovery (CRh), and morphologic leukemia-free state (MLFS).[6]

[18]

MDS: Response was assessed using the International Working Group (IWG) criteria.[8][19]

Biomarker Analysis:
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RNA Sequencing: RNA-seq was performed on mononuclear cells from bone marrow or

peripheral blood at baseline and on-treatment to assess the relative expression of IRAK4-

long isoforms.[2][5][20] Responding patients showed a decrease in the relative expression of

IRAK4-L.[5]

Next-Generation Sequencing (NGS): A 68-gene panel was used to analyze genomic DNA

from bone marrow or peripheral blood mononuclear cells at baseline and on treatment to

monitor mutational profiles.[20]

Conclusion
Emavusertib Maleate has demonstrated promising single-agent anti-leukemic activity and a

manageable safety profile in heavily pretreated patients with relapsed/refractory AML and high-

risk MDS harboring SF3B1 or U2AF1 mutations. The targeted inhibition of IRAK4 represents a

novel therapeutic strategy for this patient population with a clear biological rationale. While

direct comparative data is lacking, the preliminary efficacy of Emavusertib appears

encouraging, particularly in a patient group with limited treatment options and often poor

prognosis with standard therapies. The ongoing Phase 2 portion of the TakeAim Leukemia trial

will provide more definitive data on the efficacy and safety of Emavusertib in these molecularly

defined patient populations. For researchers and drug developers, the specific targeting of a

downstream consequence of spliceosome mutations offers a compelling avenue for further

investigation, both as a monotherapy and potentially in combination with other agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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